(s)-3-Amino-5-methylhexan-1-ol

Catalog No.
S2994140
CAS No.
759415-90-2
M.F
C7H17NO
M. Wt
131.219
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(s)-3-Amino-5-methylhexan-1-ol

CAS Number

759415-90-2

Product Name

(s)-3-Amino-5-methylhexan-1-ol

IUPAC Name

(3S)-3-amino-5-methylhexan-1-ol

Molecular Formula

C7H17NO

Molecular Weight

131.219

InChI

InChI=1S/C7H17NO/c1-6(2)5-7(8)3-4-9/h6-7,9H,3-5,8H2,1-2H3/t7-/m1/s1

InChI Key

ISULOSAJSWGBQR-SSDOTTSWSA-N

SMILES

CC(C)CC(CCO)N

Solubility

not available

Flavor and Fragrance Chemistry

Specific Scientific Field: Flavor and fragrance chemistry falls within the domain of organic chemistry and sensory science. Researchers in this field study the chemical compounds responsible for the taste and aroma of foods, beverages, and perfumes.

Application Summary:

(s)-3-Amino-5-methylhexan-1-ol: contributes to the flavor and fragrance industry due to its pleasant, fruity, and floral odor. It is commonly used as a flavor enhancer in food products, such as baked goods, candies, and beverages. Additionally, it serves as a building block for creating synthetic fragrances in perfumery.

Experimental Procedures: Researchers isolate leucinol from natural sources or synthesize it in the lab. The compound is then incorporated into various formulations to assess its impact on flavor and fragrance profiles. Sensory panels evaluate the odor and taste attributes, and gas chromatography-mass spectrometry (GC-MS) helps identify specific volatile compounds.

Results and Outcomes: Studies show that leucinol enhances fruity and floral notes in food products and contributes to a more complex flavor profile. Quantitative data reveal concentration-dependent effects, allowing formulators to optimize its use in different applications .

Biological Activity in Neurochemistry

Specific Scientific Field: Neurochemistry investigates the molecular processes underlying nervous system function. Researchers explore neurotransmitters, receptors, and signaling pathways.

Application Summary:

(s)-3-Amino-5-methylhexan-1-ol: has been studied for its potential neuroprotective effects. It interacts with neurotransmitter systems, modulating synaptic transmission and neuronal activity. Some studies suggest it may enhance cognitive function and protect against neurodegenerative diseases.

Experimental Procedures: In vitro experiments involve exposing neuronal cell cultures to leucinol and assessing cell viability, synaptic plasticity, and neurotransmitter release. Animal models (e.g., mice or rats) are used to investigate behavioral changes, memory enhancement, and neuroprotection.

Results and Outcomes: While research is ongoing, preliminary findings indicate that leucinol may enhance memory consolidation and protect neurons from oxidative stress.

Chiral Synthesis

Specific Scientific Field: Chiral synthesis focuses on creating molecules with specific spatial arrangements (chirality). These compounds have applications in pharmaceuticals, agrochemicals, and materials science.

Application Summary:

(s)-3-Amino-5-methylhexan-1-ol: serves as a chiral building block. Its stereoselective synthesis allows researchers to create enantiomerically pure compounds. For example, it can be used in the preparation of chiral ligands for asymmetric catalysis.

Experimental Procedures: Chemists employ asymmetric synthesis techniques to obtain the desired enantiomer. Resolution methods, enzymatic reactions, or chiral auxiliary-based approaches are commonly used. Analytical techniques like nuclear magnetic resonance (NMR) confirm stereochemistry.

Results and Outcomes: Researchers successfully incorporate leucinol into chiral ligands, enabling efficient asymmetric transformations. Enantiopure products find applications in drug discovery and fine chemical synthesis .

(S)-3-Amino-5-methylhexan-1-ol is a chiral amino alcohol with the molecular formula C₇H₁₇NO. It features an amino group (-NH₂), a hydroxyl group (-OH), and a branched alkyl chain, making it an important compound in organic chemistry and pharmaceuticals. This compound exists as two enantiomers: (S)- and (R)-3-amino-5-methylhexan-1-ol, with distinct biological activities attributed to their stereochemistry .

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common reagents include potassium permanganate and chromium trioxide.
  • Reduction: The amino group can be reduced to form a primary amine using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group may be substituted with other functional groups through nucleophilic substitution reactions, often involving halides or other nucleophiles.

The biological activity of (S)-3-amino-5-methylhexan-1-ol is largely influenced by its ability to interact with various biological molecules. The amino group can form hydrogen bonds, which may influence enzyme activity and receptor interactions. This compound has been studied for its potential roles in modulating metabolic pathways and influencing physiological responses .

Several methods exist for synthesizing (S)-3-amino-5-methylhexan-1-ol:

  • Reduction of Ketones or Aldehydes: Utilizing reducing agents such as sodium borohydride or lithium aluminum hydride to convert corresponding carbonyl compounds into the desired alcohol.
  • Catalytic Hydrogenation: This method involves the hydrogenation of nitriles or imines under catalytic conditions to yield the amino alcohol.
  • Asymmetric Synthesis: Chiral catalysts or biocatalysts may be employed in industrial settings to ensure the production of the specific (S)-enantiomer, enhancing selectivity in synthesis.

(S)-3-Amino-5-methylhexan-1-ol is utilized in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Peptide Synthesis: The compound is used as a building block for synthesizing peptides and related molecules, particularly in drug development.
  • Research: Its unique structural properties make it valuable in biochemical research for studying enzyme interactions and metabolic pathways .

Several compounds are structurally similar to (S)-3-amino-5-methylhexan-1-ol, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
(R)-3-Amino-5-methylhexan-1-olEnantiomer of (S)-3-amino alcoholDifferent biological activity due to stereochemistry
3-Amino-2-methylpentan-1-olShorter carbon chainDifferent substitution pattern on the alkane backbone
3-Amino-4-methylhexan-1-olMethyl group at a different positionAlters physical properties and reactivity

The uniqueness of (S)-3-amino-5-methylhexan-1-ol lies in its specific chiral configuration, which results in distinct biological activities compared to its enantiomer and other similar compounds. Its arrangement of functional groups allows for unique interactions with biological targets, making it particularly valuable in research and industrial applications .

XLogP3

0.7

Dates

Last modified: 08-17-2023

Explore Compound Types